molecular formula C₂₉H₃₃NO₆ B1141812 N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide CAS No. 55287-49-5

N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B1141812
CAS No.: 55287-49-5
M. Wt: 491.58
InChI Key:
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Description

N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound characterized by its multiple benzyloxy groups and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved using a suitable diol and an acid catalyst under reflux conditions.

    Introduction of Benzyloxy Groups: The benzyloxy groups are introduced via benzylation reactions. Benzyl chloride is commonly used as the benzylating agent in the presence of a base such as sodium hydride or potassium carbonate.

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetamide. This is typically done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and fine chemicals.

Biology

The compound’s structure suggests potential biological activity, particularly in the modulation of enzyme activity or as a ligand for receptor binding studies. Its benzyloxy groups may interact with biological macromolecules, influencing their function.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the acetamide group suggests possible applications in the development of anti-inflammatory or analgesic agents.

Industry

In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism by which N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide exerts its effects depends on its interaction with molecular targets. The benzyloxy groups may facilitate binding to hydrophobic pockets in proteins, while the acetamide group could form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)amine: Similar structure but with an amine group instead of an acetamide.

    N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate: Contains a carbamate group instead of an acetamide.

Uniqueness

The unique combination of benzyloxy groups and an acetamide moiety in N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide provides distinct chemical properties, such as enhanced stability and specific reactivity patterns, which are not observed in its analogs.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO6/c1-21(31)30-26-28(34-18-23-13-7-3-8-14-23)27(32)25(20-33-17-22-11-5-2-6-12-22)36-29(26)35-19-24-15-9-4-10-16-24/h2-16,25-29,32H,17-20H2,1H3,(H,30,31)/t25-,26-,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMIDJUZUBPQHV-JPHCZMGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of synthesizing fluorinated sugar analogs like the ones described in the research, uridine 5'-(2-acetamido-2,4-dideoxy-4-fluoro-alpha-D-galactopyranosyl) diphosphate and uridine 5'-(2-acetamido-2,6-dideoxy-6-fluoro-alpha-D-glucopyranosyl) diphosphate?

A1: Fluorinated sugar analogs are of significant interest in medicinal chemistry and biochemistry. The substitution of a hydroxyl group with a fluorine atom can significantly alter the biological activity of a sugar molecule. This is because fluorine, being highly electronegative, can influence the conformation, binding affinity, and metabolic stability of the molecule. These alterations can lead to the development of:

    Q2: How was benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside used in the synthesis of the fluorinated sugar analogs?

    A2: The research paper describes a multistep synthesis process []. Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside served as a crucial starting material. It was selectively modified to introduce a fluorine atom at specific positions on the sugar ring. This involved several reactions, including:

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